molecular formula C39H76O5 B1241059 1-Hexadecanoyl-2-eicosanoyl-sn-glycerol

1-Hexadecanoyl-2-eicosanoyl-sn-glycerol

Cat. No.: B1241059
M. Wt: 625 g/mol
InChI Key: RZKCYEISOFRALJ-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexadecanoyl-2-eicosanoyl-sn-glycerol is a diacylglycerol (DAG) with a saturated hexadecanoyl (C16:0) chain at the sn-1 position and a saturated eicosanoyl (C20:0) chain at the sn-2 position. DAGs are critical intermediates in lipid metabolism and serve as secondary messengers in cellular signaling pathways, such as protein kinase C (PKC) activation . The stereospecific sn-glycerol backbone and acyl chain composition influence its physicochemical properties, including phase behavior, solubility, and interaction with membrane proteins.

Properties

Molecular Formula

C39H76O5

Molecular Weight

625 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] icosanoate

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1

InChI Key

RZKCYEISOFRALJ-QNGWXLTQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-hexadecanoyl-2-eicosanoyl-sn-glycerol with structurally analogous DAGs:

Compound Name Acyl Chains (Position) Chain Length Saturation Key Properties Biological Role References
This compound C16:0 (1), C20:0 (2) 16, 20 Saturated Predicted high melting point (~60–70°C), stable bilayer phases Signaling, membrane dynamics
1-Stearoyl-2-oleoyl-sn-glycerol (SODG) C18:0 (1), C18:1 (2) 18, 18 Mixed Polymorphic (α, β, β', γ phases), low stability due to chain packing mismatch PKC activation, lipid storage
1-Palmitoyl-2-arachidonoyl-sn-glycerol C16:0 (1), C20:4 (2) 16, 20 Mixed Fluid phase at physiological temps, high conformational flexibility Eicosanoid precursor, signaling
1-Tetradecanoyl-2-hexadecanoyl-sn-glycerol C14:0 (1), C16:0 (2) 14, 16 Saturated Higher melting point (~55–65°C), triclinic packing Metabolic intermediate
1,2-Dioleoyl-sn-glycerol C18:1 (1), C18:1 (2) 18, 18 Unsaturated Non-lamellar phases, low transition temperature Membrane fusion, micelle formation

Key Observations :

  • Chain Length and Saturation : Longer saturated chains (e.g., C20:0) increase melting points and stabilize bilayer structures, whereas unsaturated chains (e.g., C20:4) enhance fluidity and disrupt ordered phases .
  • Polymorphism : Mixed-chain DAGs like SODG exhibit complex polymorphism due to mismatched chain packing, while homogeneous DAGs (e.g., 1,2-dioleoyl-sn-glycerol) adopt simpler phase behaviors .
  • Hydration Effects : Hydration stabilizes mixed-chain DAGs (e.g., SODG forms αw and βw phases) by reducing van der Waals strain between acyl chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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